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molecular formula C9H6N4O B8572816 3-Amino-6-(furan-2-yl)pyrazine-2-carbonitrile

3-Amino-6-(furan-2-yl)pyrazine-2-carbonitrile

Cat. No. B8572816
M. Wt: 186.17 g/mol
InChI Key: QUIMUGFYPSAOGV-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

triethyl phosphite (20 mL, 19.20 g, 116 mmol) was heated to 130° C. and 2-amino-3-cyano-5-(furan-2-yl)pyrazine 1-oxide 55 (3.37 g, 13.34 mmol) was added in portions (±20 min). The reaction was stirred for 1 h, cooled down to 70° C., water (40 mL) was added and stirred for 30 min at 70° C. Cooled down with ice bad and the resulting precipitate was collected, washed with water and dried to give 3-amino-6-(furan-2-yl)pyrazine-2-carbonitrile 56 (2.46 g, 99%). NMR (400 MHz, DMSO-d6) 6.64 (m, 1H), 6.99 (d, J=3.5 Hz, 1H), 7.51 (br s, 1H), 7.80 (m, 1H), 8.70 (s, 1H). (m/z)=187 (M+H)+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(OCC)(OCC)OCC.[NH2:11][C:12]1[C:17]([C:18]#[N:19])=[N:16][C:15]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:14][N+:13]=1[O-]>O>[NH2:11][C:12]1[C:17]([C:18]#[N:19])=[N:16][C:15]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
NC1=[N+](C=C(N=C1C#N)C=1OC=CC1)[O-]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min at 70° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled down with ice bad
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)C=1OC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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